molecular formula C13H9NO4 B6386693 5-(2-Formylphenyl)-2-hydroxynicotinic acid CAS No. 1261945-37-2

5-(2-Formylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6386693
CAS No.: 1261945-37-2
M. Wt: 243.21 g/mol
InChI Key: JQSKKTHDYFQNCZ-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-2-hydroxynicotinic acid is a complex organic compound that features both a formyl group and a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of 2-hydroxynicotinic acid followed by the introduction of the formylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: 5-(2-Carboxyphenyl)-2-hydroxynicotinic acid.

    Reduction: 5-(2-Hydroxymethylphenyl)-2-hydroxynicotinic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-(2-Formylphenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxynicotinic acid moiety can chelate metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Uniqueness

5-(2-Formylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a formyl group and a hydroxynicotinic acid moiety, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

5-(2-formylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSKKTHDYFQNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687015
Record name 5-(2-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-37-2
Record name 5-(2-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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